1-Palmitoyl-3-O-benzyl-rac-glycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

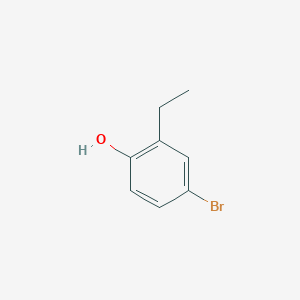

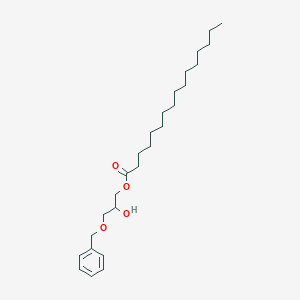

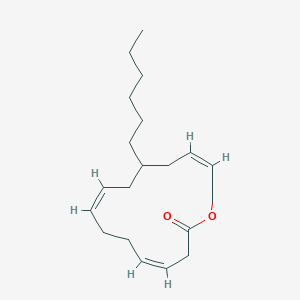

"1-Palmitoyl-3-O-benzyl-rac-glycerol" is a chemical compound that belongs to the class of glycerolipids. Glycerolipids are a type of lipid molecule composed of glycerol backbone esterified with fatty acids. This compound specifically is of interest due to its structure which involves a palmitoyl group and a benzyl group attached to a glycerol backbone.

Synthesis Analysis

The synthesis of glycerolipids like 1-Palmitoyl-3-O-benzyl-rac-glycerol often involves the esterification of glycerol with specific fatty acids and protecting groups to achieve the desired molecular structure. For example, the synthesis of similar compounds such as 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol involves reactions between diacyl-glycerol iodohydrin and silver salt of protected glycerol phosphate, followed by deprotection steps (Bonsen, Haas, & Deenen, 1966).

Molecular Structure Analysis

The molecular structure of glycerolipids, including "1-Palmitoyl-3-O-benzyl-rac-glycerol", is characterized by a glycerol backbone where fatty acids are esterified at specific positions. The structural arrangement and stereochemistry play crucial roles in their physical and chemical properties. Advanced analytical techniques such as X-ray diffraction and differential scanning calorimetry are employed to study the crystalline structures and phase behavior of these molecules (Zhang et al., 2007).

Chemical Reactions and Properties

Glycerolipids undergo various chemical reactions, including esterification, hydrolysis, and acylation, which are essential for synthesizing specific structures. The reactivity of these compounds is influenced by the nature of the fatty acids and protecting groups involved. For instance, the selective synthesis of triglycerides demonstrates the complexity and specificity of reactions needed to obtain particular glycerolipids (Villeneuve et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of similar compounds like 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine have been explored, demonstrating methods for achieving high enantioselectivity and the potential for creating various phosphocholines, which are important in biochemical and pharmaceutical research (Ali & Bittman, 1990).

Structural Analysis and Properties

- Studies on the synthesis and properties of related compounds, such as 1,3-dipalmitoyl-2-oleoyl-rac-glycerol, provide insights into the crystallization, polymorphism, and phase behavior of glycerol derivatives. These findings are significant in understanding the physical properties of lipids, which are crucial in food science, cosmetics, and pharmaceutical formulations (Bayés-García et al., 2015).

Biochemical and Biological Roles

- Research into compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG) has provided insights into the interaction of lipids with other biochemical substances, influencing our understanding of membrane dynamics, lipid-protein interactions, and the role of lipids in biological systems (Kumar et al., 2018).

Application in Imaging and Diagnostics

- The synthesis of compounds like 1-O-(8-[18F]fluorooctanoyl)-2-O-palmitoyl-rac-glycerol for imaging purposes demonstrates the potential use of glycerol derivatives in medical diagnostics and imaging, highlighting their role in advancing nuclear medicine and radiopharmaceuticals (Furumoto et al., 2000).

Wirkmechanismus

Target of Action

1-Palmitoyl-3-O-benzyl-rac-glycerol is a complex molecule with a molecular weight of 420.63 Similar compounds like 1-palmitoyl-3-oleoyl-rac-glycerol serve as substrates for diacylglycerol acyltransferase (dagat) in myotubes .

Mode of Action

It’s worth noting that similar compounds, such as palmitoyloleoyl-phosphatidylglycerol, have been shown to reduce interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to respiratory distress .

Biochemical Pathways

It’s worth noting that similar compounds, such as 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol), are known to be involved in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

Pharmacokinetics

It is known to be a solid compound that is soluble in chloroform, dichloromethane, and ethyl acetate . It is recommended to be stored at -20° C .

Result of Action

For example, supplementation of cultured human pulmonary arterial endothelial cells (PAEC) with sn-1-O-hexadecylglycerol resulted in an approximately twofold increase in cellular levels of plasmalogens, a subclass of phospholipids known to have antioxidant properties .

Action Environment

It is known that the compound is a solid and is soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that its action could potentially be influenced by factors such as temperature and the presence of these solvents.

Eigenschaften

IUPAC Name |

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMANQJLYZAYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554320 |

Source

|

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoyl-3-O-benzyl-rac-glycerol | |

CAS RN |

1487-51-0 |

Source

|

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)